

# Hydroxysafflor Yellow A (HSYA): A Technical Guide to its Anticancer Activity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Hydroxysafflor yellow A*

Cat. No.: *B1673983*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Hydroxysafflor yellow A (HSYA)** is a prominent water-soluble chalcone glycoside extracted from the dried flowers of *Carthamus tinctorius* L., commonly known as safflower.[1][2] For centuries, safflower has been a staple in traditional Chinese medicine, valued for its ability to promote blood circulation and alleviate stasis.[3] Modern pharmacological research has affirmed the therapeutic potential of HSYA, particularly in the treatment of cardiovascular and cerebrovascular diseases.[4][5] In recent years, a growing body of evidence has highlighted the potent anticancer effects of HSYA across a variety of malignancies, positioning it as a promising candidate for novel oncologic therapies.[1][2]

This technical guide provides a comprehensive overview of the current research on the anticancer activities of HSYA. It synthesizes quantitative data from key studies, details the molecular mechanisms and signaling pathways involved, and provides standardized protocols for the experimental assays commonly used to evaluate its efficacy.

## Anticancer Mechanisms of Hydroxysafflor Yellow A

HSYA exerts its anticancer effects through a multi-pronged approach, targeting several key processes essential for tumor growth and progression. These include the induction of apoptosis, modulation of autophagy, inhibition of cell proliferation and metastasis, suppression of angiogenesis, and regulation of the tumor immune microenvironment.

## Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. HSYA has been shown to induce apoptosis in a range of cancer cell lines, including breast, colorectal, and gastric cancers.<sup>[6][7][8]</sup> The pro-apoptotic effects of HSYA are mediated primarily through the intrinsic mitochondrial pathway and the inhibition of pro-survival signaling cascades.

- **Mitochondrial Pathway Activation:** In human breast cancer MCF-7 cells, HSYA treatment leads to an increase in reactive oxygen species (ROS) generation, disruption of the mitochondrial transmembrane potential ( $\Delta\psi_m$ ), and the release of cytochrome c from the mitochondria into the cytosol.<sup>[7]</sup> This cascade of events is orchestrated by the upregulation of pro-apoptotic proteins like Bax and p53, and the downregulation of the anti-apoptotic protein Bcl-2.<sup>[7]</sup> The released cytochrome c subsequently activates caspase-3, a key executioner caspase that orchestrates the dismantling of the cell.<sup>[7]</sup>
- **Inhibition of NF-κB Signaling:** The nuclear factor-kappa B (NF-κB) pathway is a crucial pro-survival pathway often constitutively active in cancer cells, promoting proliferation and inhibiting apoptosis. HSYA has been demonstrated to block the nuclear translocation of the NF-κB/p65 subunit in MCF-7 cells.<sup>[7]</sup> This inhibition prevents the transcription of NF-κB target genes, including those involved in cell survival, thereby sensitizing the cancer cells to apoptosis.



[Click to download full resolution via product page](#)

HSYA-induced apoptosis via mitochondrial and NF-κB pathways.

## Modulation of Autophagy

Autophagy is a cellular degradation process that can have a dual role in cancer, either promoting survival or contributing to cell death. HSYA has been shown to induce autophagy in liver cancer cells.[9] However, it uniquely impairs the late stages of this process by blocking autophagic flux.[1][2] This is achieved by inhibiting lysosomal acidification and downregulating the expression of Lysosomal-Associated Membrane Protein 1 (LAMP1).[1] The resulting accumulation of autophagosomes disrupts the metabolic cycle of tumor cells, reducing their adaptability and ultimately leading to apoptosis.[1][2] This effect is often mediated through the regulation of key signaling pathways like PI3K/AKT/mTOR and ERK.[1][9] In HepG2 liver cancer cells, HSYA was found to activate autophagy by upregulating Beclin-1 expression and suppressing ERK phosphorylation.[1][9]



[Click to download full resolution via product page](#)

HSYA disrupts autophagic flux leading to apoptosis.

## Inhibition of Proliferation, Migration, and Invasion

The uncontrolled proliferation and metastatic spread of cancer cells are hallmarks of malignancy. HSYA has demonstrated significant inhibitory effects on these processes in several cancer types, including colorectal and non-small cell lung cancer.[\[2\]](#)[\[6\]](#)

- PPARy/PTEN/Akt Pathway: In colorectal cancer (CRC) cells (HCT116), HSYA inhibits proliferation, migration, and invasion by activating the PPARy/PTEN/Akt signaling pathway. [\[6\]](#)[\[10\]](#) HSYA upregulates the expression of Peroxisome Proliferator-Activated Receptor-gamma (PPARy), a known tumor suppressor in CRC.[\[6\]](#) Activated PPARy, in turn, increases the expression of the tumor suppressor PTEN, which negatively regulates the pro-proliferative PI3K/Akt pathway.[\[6\]](#) This leads to decreased expression of proliferation markers like PCNA and an increase in apoptotic markers like Bax and cleaved-caspase3.[\[6\]](#) [\[10\]](#)
- Epithelial-Mesenchymal Transition (EMT): HSYA also reverses EMT, a process critical for invasion and metastasis. It achieves this by upregulating the epithelial marker E-cadherin while downregulating mesenchymal markers such as N-cadherin and vimentin.[\[6\]](#)



[Click to download full resolution via product page](#)

HSYA inhibits proliferation via the PPARy/PTEN/Akt pathway.

## Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is essential for tumors to grow beyond a certain size.[11][12] While direct studies are ongoing, HSYA is known to modulate pathways critical to angiogenesis, such as VEGF.[1][13] By inhibiting key signaling pathways like PI3K/Akt and MAPK, which are upstream regulators of hypoxia-inducible factor-1 alpha (HIF-1 $\alpha$ ) and VEGF, HSYA likely contributes to the suppression of tumor vascularization.[2][14]

## Immunomodulatory Effects

The tumor immune microenvironment plays a crucial role in cancer progression.[5] HSYA has been shown to modulate this environment, producing an anticancer effect. In a mouse model of hepatocellular carcinoma, HSYA treatment downregulated the levels of Foxp3-expressing regulatory T cells (Tregs), which are immunosuppressive cells that hinder anti-tumor immunity.[5][15] Notably, HSYA inhibited tumor growth without causing the body weight loss typically associated with cytotoxic chemotherapies like cisplatin, suggesting a more favorable side-effect profile.[15][16]

## Quantitative Data Summary

The following tables summarize the quantitative findings from various in vitro and in vivo studies on HSYA's anticancer activity.

Table 1: Summary of In Vitro Anticancer Activity of HSYA

| Cancer Type       | Cell Line(s)      | HSYA Concentration  | Key Observed Effects                                                                                             | Key Molecular Targets/Pathways                              | Reference(s) |
|-------------------|-------------------|---------------------|------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------|--------------|
| Colorectal Cancer | HCT116            | 25, 50, 100 $\mu$ M | Concentration-dependent inhibition of viability, colony formation, migration, and invasion. Increased apoptosis. | PPAR $\gamma$ /PTEN /Akt                                    | [6],[10]     |
| Breast Cancer     | MCF-7             | 50-200 $\mu$ g/mL   | Dose-dependent inhibition of proliferation. Induction of apoptosis and cell cycle arrest.                        | NF- $\kappa$ B/p65, Mitochondrial Pathway (Bax, Bcl-2, p53) | [7]          |
| Liver Cancer      | HepG2             | 2 $\mu$ M           | Reduced cell viability. Induction of autophagy.                                                                  | Beclin 1, ERK                                               | [9]          |
| Liver Cancer      | HepG2             | Not specified       | Inhibition of viability, proliferation, and migration.                                                           | p38MAPK/AT F-2                                              | [2]          |
| Gastric Cancer    | SGC-7901, BGC-823 | 50-200 $\mu$ g/mL   | Significant inhibition of proliferation.                                                                         | PPAR $\gamma$                                               | [7],[8]      |

|                 |             |               |                                                                                  |                                |     |
|-----------------|-------------|---------------|----------------------------------------------------------------------------------|--------------------------------|-----|
| Cervical Cancer | HeLa        | 50-200 µg/mL  | Significant inhibition of proliferation.                                         | Not specified                  | [7] |
| Lung Cancer     | A549, H1299 | Not specified | Inhibition of proliferation, migration, and invasion.<br>Promotion of apoptosis. | PI3K/Akt/mT<br>OR,<br>ERK/MAPK | [2] |

Table 2: Summary of In Vivo Anticancer Activity of HSYA

| Cancer Model             | Animal Model             | HSYA Dosage & Schedule | Key Observed Effects                                                                                                                 | Key Molecular Targets/Pathways | Reference(s) |
|--------------------------|--------------------------|------------------------|--------------------------------------------------------------------------------------------------------------------------------------|--------------------------------|--------------|
| Hepatocellular Carcinoma | Hepa1-6 Xenograft (Mice) | 1.13 mg/kg             | Inhibition of tumor growth.<br>Downregulation of Foxp3+ Tregs.<br>Enhanced anticancer effect of cisplatin with reduced liver injury. | Tumor Immune Microenvironment  | [15]         |
| Hepatocellular Carcinoma | H22 Tumor-bearing (Mice) | Not specified          | Inhibition of angiogenesis and tumor development.                                                                                    | ERK/MAPK, NF-κB                | [2]          |

## Experimental Protocols & Workflows

This section provides detailed methodologies for key experiments cited in HSYA research.

## Workflow for In Vitro Evaluation of HSYA



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Frontiers | Hydroxysafflor yellow A: a natural pigment with potential anticancer therapeutic effect [frontiersin.org]
- 2. Hydroxysafflor yellow A: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]

- 4. Hydroxyl safflower yellow B combined with doxorubicin inhibits the proliferation of human breast cancer MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Hydroxysafflor Yellow A: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 6. Hydroxysafflor yellow A inhibits the proliferation, migration, and invasion of colorectal cancer cells through the PPAR $\gamma$ /PTEN/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroxysafflor yellow A induces apoptosis in MCF-7 cells by blocking NF $\kappa$ B/p65 pathway and disrupting mitochondrial transmembrane potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Hydroxysafflor yellow A induces autophagy in human liver cancer cells by regulating Beclin 1 and ERK expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydroxysafflor yellow A inhibits the proliferation, migration, and invasion of colorectal cancer cells through the PPAR $\gamma$ /PTEN/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting tumor angiogenesis with Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone deacetylases: anti-angiogenic targets in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of HSYA on the proliferation and apoptosis of MSCs exposed to hypoxic and serum deprivation conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting tumor angiogenesis with histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hydroxyl safflower yellow A regulates the tumor immune microenvironment to produce an anticancer effect in a mouse model of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Pharmacological mechanisms of traditional Chinese medicine metabolites in regulating Treg cells: an integrative pathway review [frontiersin.org]
- To cite this document: BenchChem. [Hydroxysafflor Yellow A (HSYA): A Technical Guide to its Anticancer Activity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1673983#anticancer-activity-of-hydroxysafflor-yellow-a-studies>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)